Decaprenoxanthin
Description
Overview of Carotenoids and their Significance in Biological Systems
Carotenoids represent a large and diverse class of naturally occurring pigments, typically displaying yellow, orange, or red hues. oregonstate.edumdpi.com These isoprenoid compounds are synthesized by a wide array of organisms, including plants, algae, fungi, and photosynthetic bacteria. oregonstate.edumdpi.comontosight.ai With over 1100 different carotenoids identified in nature, they are broadly classified into two main structural groups: carotenes, which are hydrocarbons, and xanthophylls, which contain oxygen-bearing functional groups. mdpi.comnih.govrsc.org
In biological systems, carotenoids fulfill several crucial functions. They serve as accessory pigments in photosynthesis, assisting chlorophyll (B73375) in light harvesting and, importantly, protecting the photosynthetic apparatus from photodamage caused by excessive light energy and reactive oxygen species (ROS). ontosight.airesearchgate.netnih.gov Beyond photosynthesis, carotenoids act as antioxidants, helping to quench singlet oxygen and other free radicals, thereby mitigating oxidative stress. ontosight.ainih.govrsc.orgresearchgate.net They can also contribute to membrane stability and play roles in signaling processes, responses to environmental stresses, and development regulation in various organisms. ontosight.airesearchgate.netnih.gov
Decaprenoxanthin: A C50 Carotenoid of Research Interest
This compound is a specific carotenoid pigment characterized by its C50 backbone, distinguishing it from the more common C40 carotenoids like beta-carotene (B85742) and lycopene (B16060). rsc.orgresearchgate.netoup.com Its chemical name is (2R,6R,2'R,6'R)-2,2-bis(4-hydroxy-3-methyl-2-butenyl)-epsilon,epsilon-carotene, and it is classified as a xanthophyll due to the presence of hydroxyl groups. ontosight.ainih.gov The unique structure of this compound, featuring an epsilon,epsilon-carotene (B15393001) backbone with two 4-hydroxy-3-methyl-2-butenyl groups attached, influences its physical and chemical properties, including stability and interactions within biological membranes. ontosight.ai Its hydroxyl groups can form hydrogen bonds, potentially affecting its integration into membranes and its function. ontosight.ai
This compound is primarily found in certain bacteria, notably Corynebacterium glutamicum and species within the genus Arthrobacter, and possibly in some algae. ontosight.airesearchgate.netoup.comnih.gov Its presence in these microorganisms has made them subjects of research regarding carotenoid biosynthesis and potential biotechnological production. researchgate.netoup.comfrontiersin.orgmdpi.comuni-bielefeld.de Research interest in this compound stems from its distinct structural features, its role in the physiology of the organisms that produce it, and its potential properties, such as antioxidant activity. ontosight.airesearchgate.net
Historical Context and Evolution of this compound Research
The study of carotenoids dates back to the 19th century, with early research focusing on their isolation and basic characterization based on light absorption. mdpi.comencyclopedia.pub The determination of empirical formulas for carotenoids like beta-carotene occurred in the early 20th century. mdpi.com Research into the biological roles of carotenoids, particularly their involvement in photosynthesis and as precursors to Vitamin A, developed over time. oregonstate.edumdpi.comnih.gov
Research specifically on C50 carotenoids, including this compound, emerged later as analytical techniques advanced, allowing for the identification and structural elucidation of these less common carotenoids. Early studies on haloarchaeal carotenoids, some of which are C50, date back to the 1970s. mdpi.com The identification of this compound in bacteria like Corynebacterium glutamicum and Arthrobacter species spurred research into their biosynthetic pathways and the genetic basis for C50 carotenoid production. researchgate.netoup.comfrontiersin.orgscispace.comnih.gov The elucidation of the genes involved in this compound synthesis in C. glutamicum provided insights into the mechanisms of C50 carotenoid formation. nih.govplos.org
The evolution of this compound research has been closely linked to advancements in microbial genetics, molecular biology, and analytical chemistry. Studies have explored the biosynthetic pathways, the enzymes involved, and strategies for metabolic engineering to enhance this compound production in microbial hosts. frontiersin.orgmdpi.comscispace.comnih.govuni-bielefeld.de Comparative genomics has also contributed to understanding the phylogenetic and evolutionary patterns of microbial carotenoid biosynthesis, including C50 carotenoids. plos.orgnih.gov Current research continues to investigate the precise biological functions of this compound in its native organisms and explore the potential for its biotechnological production. uni-bielefeld.de
Detailed Research Findings:
Research on Corynebacterium glutamicum has shown that it synthesizes this compound and its glucosides via the methylerythritol phosphate (B84403) (MEP) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgscispace.comnih.gov The biosynthesis proceeds through intermediates such as farnesyl pyrophosphate, geranylgeranyl pyrophosphate, lycopene, and flavuxanthin. nih.govresearchgate.net Studies have identified the carotenogenic gene cluster in C. glutamicum involved in this compound biosynthesis, including genes like crtE, crtB, crtI, crtY (specifically crtYe and crtYf), and crtEb. nih.govresearchgate.net Gene deletion analysis has helped to determine the function of some of these genes, such as crtI encoding phytoene (B131915) desaturase, crtEb encoding lycopene elongase, and crtYe and crtYf encoding carotenoid C45/C50 epsilon-cyclases. nih.govresearchgate.net
Metabolic engineering efforts in C. glutamicum have aimed to optimize this compound production. Overexpression of the crtE gene, which catalyzes an initial step in the pathway, has been shown to increase this compound accumulation. researchgate.net Engineering the MEP pathway to improve the supply of IPP and DMAPP precursors has also been explored to enhance carotenoid production, including this compound. frontiersin.orgscispace.comnih.gov Studies using CRISPR interference (CRISPRi) have identified genes in C. glutamicum that, when repressed, affect this compound biosynthesis, providing potential targets for further metabolic engineering. mdpi.com
Research on Arthrobacter arilaitensis, a bacterium found in smear-ripened cheeses, suggests that its yellow pigmentation is likely due to the production of the C50 carotenoid this compound and its isomers or glycosides. oup.comresearchgate.net Studies have investigated the diversity of pigment production among different strains of A. arilaitensis using techniques like UV-Vis absorption spectroscopy and HPLC analysis. oup.com These studies indicate that A. arilaitensis strains can be divided into carotenoid-producing and non-pigmented groups, with varying concentrations of carotenoids produced under different conditions, such as light exposure. oup.com
While specific quantitative data for this compound production across a wide range of organisms or conditions is scattered across various studies, the research highlights the potential for microbial systems in producing this C50 carotenoid.
Interactive Data Table (Illustrative based on text data types):
While specific numerical data points for a comprehensive interactive table were not consistently available across the search results for direct comparison (e.g., production yields across numerous species under standardized conditions), research findings indicate the types of data that are central to this compound studies. An interactive table in this field would typically include:
| Organism Source | Carotenoid Produced | Key Biosynthesis Genes Studied | Metabolic Engineering Strategy (if applicable) | Observed Outcome (e.g., relative production level) |
| Corynebacterium glutamicum | This compound, Glucosides | crtE, crtB, crtI, crtYe, crtYf, crtEb | Gene overexpression, MEP pathway engineering, CRISPRi | Increased this compound accumulation reported with specific modifications. researchgate.netfrontiersin.orgmdpi.comnih.gov |
| Arthrobacter arilaitensis | This compound, Isomers, Glycosides | This compound-like gene cluster reported. oup.com | Not specifically detailed in provided text for this compound. | Carotenoid production observed in certain strains; variation in concentration. oup.com |
| Micrococcus luteus | Sarcinaxanthin (B1680773) (C50) | Genes used in engineering E. coli. nih.gov | Used as a source for genes in heterologous expression. nih.gov | Mentioned as a source of a related C50 carotenoid. nih.gov |
Note: The data in this table is illustrative of the types of research findings discussed in the text and is not a comprehensive quantitative comparison across all studies.
Structure
2D Structure
Properties
CAS No. |
28368-06-1 |
|---|---|
Molecular Formula |
C50H72O2 |
Molecular Weight |
705.1 g/mol |
IUPAC Name |
(E)-4-[(1R,5R)-5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,5R)-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |
InChI Key |
FMUTWECJHLYSSS-XUYZKQIISA-N |
SMILES |
CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |
Isomeric SMILES |
CC1=CC[C@@H](C([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |
Canonical SMILES |
CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decaprenoxanthin; (2R,6R,2'R,6'R)-2,2-Bis(4-hydroxy-3-methyl-2-butenyl)-epsilon,epsilon-carotene. |
Origin of Product |
United States |
Decaprenoxanthin Biosynthesis and Metabolic Pathways
Isoprenoid Precursor Supply Pathways for Decaprenoxanthin Production
The primary pathway for the synthesis of IPP and DMAPP, which serve as the building blocks for this compound, is the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgwikipedia.orgnih.gov
Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is a metabolic route utilized by many bacteria, including Corynebacterium glutamicum, as well as by plant plastids, for the synthesis of isoprenoid precursors. frontiersin.orgwikipedia.orgnih.govkit.edu This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. aocs.orgmdpi.com A series of enzymatic steps then leads to the formation of IPP and DMAPP. aocs.orgmdpi.com Key regulatory enzymes in the initial steps of the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). aocs.org The enzyme 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR) is also involved in the final steps producing IPP and DMAPP. aocs.org
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Production
IPP and DMAPP are the universal C5 precursors for all isoprenoids, including carotenoids. wikipedia.orgnih.gov While the MEP pathway produces both IPP and DMAPP, the ratio between these two isomers can be influenced by isopentenyl pyrophosphate isomerase (IDI), an enzyme that catalyzes their interconversion. frontiersin.orgnih.govnih.gov Although the MEP pathway can directly produce both, IDI activity can be important for maintaining an appropriate balance for efficient isoprenoid synthesis. nih.govnih.gov
Core Carotenoid Pathway Leading to Lycopene (B16060)
The biosynthesis of this compound proceeds through a core pathway that is conserved in the production of C40 carotenoids, leading to the formation of lycopene. nih.govnih.govfrontiersin.orgebi.ac.uk Lycopene then serves as a precursor for the subsequent elongation and modification steps specific to C50 carotenoids like this compound. frontiersin.orgnih.govasm.org
Geranylgeranyl Pyrophosphate Synthase (CrtE) Activity
Geranylgeranyl pyrophosphate synthase (CrtE) is a key enzyme in the early stages of carotenoid biosynthesis. nih.govnih.govebi.ac.ukwikipedia.org It catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule. nih.govaocs.orgplos.orgijbs.com GGPP is a crucial precursor not only for carotenoids but also for other isoprenoids such as chlorophylls, ubiquinones, and tocopherols. aocs.orgbioone.org In Corynebacterium glutamicum, while CrtE was initially assumed to be the major GGPP synthase for carotenogenesis, studies have shown that another enzyme, IdsA, plays a more significant role, although CrtE can compensate for the absence of IdsA. nih.gov
Phytoene (B131915) Synthase (CrtB) Function
Phytoene synthase (CrtB), also known as PSY in plants, catalyzes the first committed step in the carotenoid biosynthesis pathway. nih.govnih.govebi.ac.ukfrontiersin.org This enzyme mediates the head-to-head condensation of two molecules of GGPP to form a colorless 40-carbon molecule called phytoene, specifically 15-cis-phytoene. nih.govebi.ac.ukbioone.orgfrontiersin.org CrtB is considered a major rate-limiting enzyme in carotenogenesis, and its activity significantly influences the flux through the pathway. bioone.orgfrontiersin.orgfrontiersin.org
Phytoene Desaturase (CrtI) and Desaturation Reactions
Following the synthesis of phytoene, a series of desaturation reactions are required to introduce double bonds into the molecule, ultimately leading to the formation of lycopene. nih.govnih.govebi.ac.uknih.gov In many bacteria and fungi, including organisms relevant to this compound biosynthesis like Corynebacterium glutamicum, a single enzyme, phytoene desaturase (CrtI), catalyzes these sequential desaturation steps. wikipedia.orguniprot.orgfrontiersin.org CrtI introduces four double bonds into 15-cis-phytoene, converting it to all-trans-lycopene, often via intermediates such as phytofluene (B1236011) and zeta-carotene. wikipedia.orguniprot.org In contrast, plants and cyanobacteria typically utilize multiple enzymes (PDS, ZDS, Z-ISO, CRTISO) to achieve the same conversion through a poly-cis pathway. wikipedia.orguniprot.org
Identification and Characterization of this compound Glycosyltransferases (e.g., CrtX) The glycosylation of this compound is carried out by carotenoid glycosyltransferases. In C. glutamicum, a putative carotenoid glycosyltransferase gene, cg0730 or crtX, has been identified.d-nb.infonih.govChromosomal deletion of crtX in C. glutamicum strains producing this compound resulted in the accumulation of non-glucosylated this compound.nih.govExpression of endogenous crtX from a plasmid complemented this phenotype, leading to the accumulation of glucosylated this compound.researchgate.netThe CrtX enzyme from C. glutamicum has been shown to be active in the glucosylation of this compound.researchgate.netAdditionally, heterologous expression of glucosyltransferase genes from other bacteria, such as Micrococcus luteus (crtX_Ml) and Pantoea ananatis (crtX), can also result in the production of glucosylated this compound in C. glutamicum.nih.govresearchgate.net
Genetic and Molecular Regulation of this compound Biosynthesis The biosynthesis of this compound in C. glutamicum is subject to genetic and molecular regulation. The genes involved in this compound biosynthesis, including crtE, cg0722, crtB, crtI, crtYe, crtYf, and crtEb, are organized in a gene cluster or operon (crt operon).d-nb.infonih.govnih.govfrontiersin.orgsemanticscholar.orgThis operon is co-transcribed.nih.govresearchgate.netfrontiersin.org
A key regulator of carotenogenesis in C. glutamicum is the MarR-type transcriptional regulator CrtR, encoded by the crtR gene. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net CrtR acts as a repressor, binding to the promoter region (PcrtE) of the crt operon and repressing its transcription. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net CrtR also represses its own gene. frontiersin.orgsemanticscholar.org
Transcriptional fusions have confirmed that CrtR represses both the crt operon and crtR gene transcription. frontiersin.orgsemanticscholar.org Gel mobility shift assays have shown that purified CrtR binds to a region overlapping the -10 and -35 promoter sequences of the crt operon. frontiersin.orgsemanticscholar.org
Isoprenoid pyrophosphates, which are precursors in the carotenoid biosynthesis pathway, have been found to interfere with the binding of CrtR to its target DNA. frontiersin.orgsemanticscholar.orgresearchgate.net This suggests a mechanism where these molecules act as inducers of carotenogenesis by relieving CrtR repression. frontiersin.orgresearchgate.net Geranylgeranyl pyrophosphate (GGPP) is identified as a major inducer of CrtR, with shorter diphosphates showing less interference. semanticscholar.orgresearchgate.net This indicates a metabolite-dependent feed-forward regulatory mechanism. semanticscholar.orgresearchgate.net
Deletion of the crtR gene has been shown to enhance this compound synthesis significantly, increasing production levels by 10 to 30-fold in wild-type C. glutamicum. frontiersin.orgnih.gov Conversely, overexpression of crtR leads to a decrease in this compound production. frontiersin.orgnih.gov Deletion of crtR has also been explored as a metabolic engineering strategy to improve the production of both native and heterologous carotenoids. frontiersin.orgresearchgate.netnih.gov
Other regulatory factors can also influence this compound biosynthesis. For example, deletion of the sigma factor gene sigB is known to increase carotenoid production. mdpi.com Studies using CRISPR interference (CRISPRi) have identified several genes whose repression affects this compound biosynthesis, highlighting the complex regulatory network involved. mdpi.com Repression of genes in central carbon metabolism pathways, such as glycolysis (pgi, gapA), has also been shown to improve this compound levels. mdpi.com
Transcriptional Regulation by Repressor Proteins (e.g., CrtR)
Transcriptional regulation plays a crucial role in controlling this compound biosynthesis. A key regulator identified in C. glutamicum is CrtR, a MarR-type transcriptional repressor. nih.govmdpi.comnih.gov CrtR is encoded by the crtR gene, located upstream and divergently oriented from the crt operon. nih.govfrontiersin.org CrtR functions by binding to the intergenic region between its own gene and the crt operon promoter (PcrtE), thereby repressing the transcription of the crt operon genes. nih.govmdpi.comnih.gov
Research using DNA microarray experiments and transcriptional fusions has demonstrated that CrtR significantly represses the crt operon. nih.govfrontiersin.orgnih.gov Deletion of the crtR gene in C. glutamicum has been shown to increase the transcript levels of crt operon genes by 10 to 70-fold, leading to a substantial enhancement in this compound synthesis, typically 10 to 30-fold higher than in the wild type. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net Conversely, overexpression of crtR results in a decrease in this compound levels. nih.govfrontiersin.org Gel mobility shift assays have confirmed that purified CrtR protein binds to a region overlapping the -10 and -35 promoter sequences of the crt operon. nih.govnih.gov CrtR also represses its own gene, indicating an autoregulatory mechanism. nih.govnih.gov
CrtR homologs are found in many other actinobacteria and often cluster with carotenoid biosynthetic genes, suggesting a conserved regulatory function. nih.govmdpi.com Studies on CrtR orthologs from various actinobacteria have shown conserved binding to their own promoters and derepression by GGPP, further supporting the widespread role of this type of regulator in bacterial carotenogenesis. mdpi.com
Influence of Isoprenoid Pyrophosphate Levels on Gene Expression
The levels of isoprenoid pyrophosphates, the precursor molecules for carotenoid biosynthesis, have a significant influence on the transcriptional regulation of this compound production, particularly through their interaction with the CrtR repressor. nih.govmdpi.com Isoprenoid pyrophosphates act as effector molecules that interfere with the binding of CrtR to its target DNA, leading to the derepression of the crt operon and increased transcription of carotenogenic genes. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Geranylgeranyl pyrophosphate (GGPP) has been identified as a major inducer of CrtR in C. glutamicum. mdpi.comresearchgate.netresearchgate.net In vitro studies have shown that GGPP inhibits the binding of CrtR to the crt operon promoter (PcrtE). mdpi.com Other isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP), geranyl pyrophosphate (GPP), dimethylallyl pyrophosphate (DMAPP), and isopentenyl pyrophosphate (IPP), also interfere with CrtR binding, albeit to a lesser extent than GGPP. mdpi.com This metabolite-dependent interference with CrtR binding suggests a feedforward regulatory mechanism where the accumulation of isoprenoid pyrophosphates signals the need for increased flux through the carotenoid biosynthesis pathway. mdpi.comresearchgate.net
The precursors IPP and DMAPP are synthesized via the methylerythritol phosphate (MEP) pathway in C. glutamicum. mdpi.comresearchgate.net Engineering efforts to increase the supply of these precursors, such as overexpression of dxs (encoding the first committed enzyme in the MEP pathway) or other MEP pathway genes, have been explored to enhance carotenoid production. mdpi.comresearchgate.net While increasing precursor supply can be beneficial, the interplay with CrtR-mediated regulation highlights the complexity of controlling the pathway flux. mdpi.com
Environmental Modulators of Carotenogenesis (e.g., Light, Oxygen)
Environmental factors such as light and oxygen are known to modulate carotenogenesis in various microorganisms, often as a protective response against photo-oxidative stress. nih.govmdpi.comresearchgate.netcsic.es While the detailed mechanisms can vary between species, studies suggest that these factors can influence this compound production in C. glutamicum.
Carotenoid biosynthesis in some non-phototrophic bacteria, including C. glutamicum, occurs in a light-dependent manner. researchgate.net This light-dependent production is thought to provide protection against photo-oxidants. mdpi.comresearchgate.net Research indicates that the CrtR repressor is associated with this light-dependent regulation in C. glutamicum, although the precise mechanism remains under investigation. mdpi.com A crtR null mutant of C. glutamicum exhibited constitutive production of carotenoids independent of light, whereas a complemented strain showed light-dependent production. researchgate.net Transcriptional analysis revealed that the expression of carotenoid biosynthesis genes is regulated by light in the wild type, with upregulation observed in the crtR mutant irrespective of light conditions. researchgate.net It has been speculated that light exposure might lead to the generation of a cellular metabolite that acts as a ligand for CrtR, inactivating its repressor function and inducing carotenogenesis. researchgate.net
Oxygen levels have also been shown to influence carotenoid biosynthesis in other bacteria, such as Rhodobacter species, where oxygen can activate the transcription of carotenoid synthesis operons. mdpi.com While the direct impact of varying oxygen levels specifically on this compound biosynthesis in C. glutamicum mediated by CrtR is not as extensively detailed in the provided information as the role of light and isoprenoid pyrophosphates, environmental factors are generally recognized as modulators of bacterial carotenogenesis. nih.gov Carotenoids themselves are sensitive to oxygen due to their double bonds, which can lead to degradation via oxidation. researchgate.netcsic.es The production of carotenoids as a response to photo-oxidative stress implies a link between oxygen levels, light exposure, and the regulatory mechanisms governing their synthesis. nih.govmdpi.com
Microbial Producers and Their Ecological Roles of Decaprenoxanthin
Key Decaprenoxanthin-Producing Bacterial Genera and Species
This compound synthesis is observed in a limited number of bacterial species, primarily within the Gram-positive order Actinomycetales. nih.govresearchgate.netnih.gov
Corynebacterium glutamicum as a Primary Model Organism for this compound Studies
Corynebacterium glutamicum, a yellow-pigmented soil bacterium, is a well-established natural producer of the cyclic C50 carotenoid this compound and its glucosides. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com It serves as a primary model organism for studying this compound biosynthesis due to its well-characterized genetic background and the availability of genetic tools for manipulation. nih.govmdpi.commdpi.com The biosynthesis pathway in C. glutamicum starts from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), generated via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov Key enzymes involved in the conversion of lycopene (B16060) to this compound in C. glutamicum include CrtEb, which elongates C40 lycopene to the acyclic C50 carotenoid flavuxanthin, and the C50 cyclase formed by CrtYe and CrtYf, which converts flavuxanthin to this compound. biorxiv.org Studies involving gene deletions and overexpression of biosynthetic pathway genes in C. glutamicum have demonstrated the potential to significantly increase this compound production. frontiersin.orgresearchgate.net For instance, overexpression of the crtE gene, involved in the initial step of carotenoid synthesis, led to an approximate twofold increase in this compound accumulation. researchgate.net Further engineering, such as co-expressing lycopene biosynthesis genes (crtE, crtB, and crtI), has resulted in up to a 20-fold increase in native this compound production in C. glutamicum. researchgate.net Deletion of the crtR gene, encoding a MarR-type regulator, has also been shown to enhance this compound synthesis by 10 to 30-fold. frontiersin.org
Table 1: Effect of Genetic Engineering on this compound Production in C. glutamicum
| Genetic Modification | Effect on this compound Production (relative to wild type) | Source Index |
| Overexpression of crtE gene | ~2-fold increase | researchgate.net |
| Co-expression of crtE, crtB, crtI genes | Up to 20-fold increase | researchgate.net |
| Deletion of crtR gene | 10 to 30-fold increase | frontiersin.org |
Arthrobacter Species and this compound Production
Species belonging to the genus Arthrobacter are also known producers of C50 carotenoids, including this compound and its glucosylated derivatives. nih.govresearchsquare.comnih.govresearchgate.net Arthrobacter species isolated from diverse environments, such as smear-ripened cheeses and Antarctic soils, have been reported to synthesize this compound. researchgate.netresearchgate.netnih.gov Chemical characterization of carotenoid extracts from Arthrobacter arilaitensis strains isolated from cheese revealed this compound as a major component, alongside other C50 carotenoids like sarcinaxanthin (B1680773). researchgate.netresearchgate.net An Arthrobacter sp. strain LAPM80, isolated from Antarctica, was found to possess genes coding for this compound biosynthesis and exhibited enhanced resistance against UV-B irradiation, correlating with increased carotenoid production. researchgate.netnih.gov
Other Documented Microbial Sources of this compound
Beyond Corynebacterium and Arthrobacter, other bacterial genera have been documented as sources of this compound. Micrococcus species, particularly Micrococcus sp. PAH83 isolated from marine sediment, have been identified to produce this compound and its mono- and diglucosides. scialert.netcarotenoiddb.jp Flavobacterium dehydrogenans was one of the first bacteria in which the C50 carotenoid this compound was identified. scialert.net Additionally, Microbacterium species have also been reported to contain this compound. nih.gov
Table 2: Other Documented this compound-Producing Bacterial Genera
| Bacterial Genus | Source Environment (if specified) | This compound Forms Produced (if specified) | Source Indices |
| Micrococcus | Marine sediment | This compound, mono- and diglucosides | scialert.netcarotenoiddb.jp |
| Flavobacterium | Not specified | This compound | scialert.net |
| Microbacterium | Not specified | This compound | nih.gov |
Biological and Physiological Functions of this compound in Microorganisms
This compound plays crucial biological and physiological roles in the microorganisms that produce it, primarily related to protection against environmental stressors. ontosight.airesearchgate.net
Role in Cellular Protection Against Oxidative Stress
Carotenoids, including this compound, are known for their strong antioxidant activity, which allows them to neutralize free radicals and protect cells against oxidative damage. ontosight.airesearchgate.netmdpi.com This protective role is vital for maintaining cellular integrity and functionality, especially under conditions that induce the production of reactive oxygen species (ROS). ontosight.ai The potent antioxidant properties of C50 carotenoids like this compound have been highlighted in various studies. researchgate.netresearchgate.net
Contribution to Photoprotection, Including UV-A Absorption
This compound contributes to photoprotection in microorganisms, shielding them from damage caused by excessive light energy and UV radiation. ontosight.airesearchgate.netmdpi.com Carotenoids in bacteria act as photoprotectors, preventing photodamage from UV radiation and sunlight. mdpi.com Pigmented bacterial strains are generally more resistant to UV light compared to non-pigmented strains. mdpi.com Studies on Arthrobacter sp. strain LAPM80, a this compound producer, have shown enhanced resistance against UV-B irradiation. nih.govresearchgate.net While the sources specifically mention UV-B photoprotection and general UV protection, the role of carotenoids in absorbing light in the UV-A and visible range is also a known function in photoprotective compositions. google.com Carotenoids shield proteins, lipids, and DNA from oxidative stress induced by UV irradiation. nih.govresearchgate.net
Influence on Cell Membrane Stability and Integrity
Carotenoids, being lipophilic compounds, are typically located within the cell membrane of bacteria. jmb.or.kr Their integration into the membrane can influence its structural integrity and stability. encyclopedia.pubnih.gov this compound, with its specific structure and hydroxyl groups, is believed to interact with other molecules within the cell membrane. ontosight.ai
Research suggests that C50 carotenoids, such as this compound and bacterioruberin (B1237277) (another C50 carotenoid predominantly found in halophilic archaea), play a significant role in stabilizing the cell membrane, particularly in extremophile microorganisms. encyclopedia.pub This stabilization effect is thought to be crucial for these organisms to withstand harsh environmental conditions. The orientation of carotenoids within the membrane can depend on their structure and the membrane's thickness. jmb.or.kr
While the precise mechanisms by which this compound influences membrane stability are still under investigation, it is hypothesized that its integration into the lipid bilayer can affect membrane fluidity and reduce permeability, thereby maintaining cellular integrity. Glycosylation of this compound, which yields a more polar molecule, might also alter its integration into the membrane and potentially influence membrane properties. researchgate.net Studies on engineered Corynebacterium glutamicum have explored strategies involving membrane fusion proteins to potentially enhance membrane integrity and protein stability, which could indirectly impact carotenoid accumulation within the membrane. mdpi.com
Evolutionary Adaptation of this compound Biosynthesis and Function
The biosynthesis of carotenoids is an ancient process, believed to have evolved prior to or concurrently with the diversification of major organismal phylogenetic lineages. plos.org The enzymes involved in carotenoid biosynthesis, such as phytoene (B131915) synthase (CrtB) and phytoene desaturase (CrtI), show evolutionary patterns that can reveal the history of these pathways. plos.orgresearchgate.net
The biosynthesis of this compound in Corynebacterium glutamicum involves a specific set of enzymes encoded by a carotenogenic gene cluster. nih.govresearchgate.netmdpi.com The pathway starts with the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgmdpi.comnih.gov These precursors are then elongated to geranylgeranyl pyrophosphate (GGPP), a key intermediate for C40 and C50 carotenoids. nih.govresearchgate.netmdpi.com this compound is synthesized from GGPP through a series of reactions catalyzed by enzymes like phytoene synthase (CrtB), phytoene desaturase (CrtI), lycopene elongase (CrtEb), and carotenoid ε-cyclases (CrtYe and CrtYf). frontiersin.orgnih.govresearchgate.netresearchgate.net
The presence of C50 carotenoids exclusively in bacteria and archaea, and not in plants, suggests a distinct evolutionary trajectory for the biosynthesis of these compounds. jmb.or.krencyclopedia.pub Comparative genomics studies have indicated significant horizontal transfer of entire carotenoid biosynthetic pathways or specific pathway components between different phylogenetic lineages, including Actinobacteria (which includes Corynebacterium), Archaea, and Bacteroidetes. plos.org This horizontal gene transfer is thought to have played a significant role in shaping the diversity and distribution of carotenoid biosynthesis across the microbial world. plos.orgasm.org
The apparently early origin of carotenoid biosynthesis suggests that these pigments may have initially evolved to provide functions such as membrane stabilization and UV tolerance, particularly in early life forms potentially exposed to high levels of UV radiation. plos.org Their role as antioxidants would also have been advantageous in environments with increasing oxidative conditions. researchgate.netplos.org The specific enzymes and pathways leading to C50 carotenoids like this compound represent adaptations that allow certain microorganisms to synthesize these unique structures, potentially providing them with specific ecological advantages related to membrane properties, stress tolerance, and interaction with their environment. The redundancy observed in some carotenoid biosynthesis pathways, such as the presence of two functional phytoene synthases in C. glutamicum, may also reflect evolutionary adaptations providing robustness to the biosynthetic process. researchgate.net
Biotechnological Production and Metabolic Engineering of Decaprenoxanthin
Strain Development and Optimization for Enhanced Decaprenoxanthin Yields
Strain development for improved this compound production involves various genetic modifications aimed at increasing the flux through the carotenoid biosynthesis pathway and reducing the formation of byproducts. nih.govfrontiersin.orgosti.govnih.govmdpi.comdntb.gov.uaresearchgate.netuni.lu
Overexpression of Endogenous this compound Biosynthetic Genes
Overexpression of genes within the endogenous this compound biosynthetic pathway has been a key strategy to increase production. nih.govosti.govdntb.gov.uauni.lu For instance, overexpression of crtE, which catalyzes the initial step of carotenoid synthesis (synthesis of GGPP), has been shown to increase this compound accumulation. researchgate.net Co-expression of the lycopene (B16060) biosynthesis genes crtE, crtB, and crtI as a synthetic operon in C. glutamicum has also led to significantly increased this compound production. researchgate.net Overexpression of the genes crtY and crtEb, encoding carotenoid ε-cyclase and lycopene elongase, respectively, enhanced the conversion of lycopene to this compound, resulting in a 20-fold increase in this compound production compared to control strains. researchgate.net Plasmid-borne overexpression of endogenous carotenogenesis genes has been demonstrated to improve this compound production. nih.gov
| Strain | Genes Overexpressed | This compound Production (mg/g CDW) | Fold Increase vs. Control |
| C. glutamicum WT (Control) | - | X | 1 |
| C. glutamicum + pVWEx1-crtE | crtE | ~2X | ~2 |
| C. glutamicum + pVWEx1-crtEBI | crtE, crtB, crtI | Y | Z |
| C. glutamicum + pEKEx3-crtYEb | crtY, crtEb | W | V |
| C. glutamicum + pVWEx1-crtEBI + pEKEx3-crtYEb | crtE, crtB, crtI, crtY, crtEb | ~20X | ~20 |
Gene Deletion and Pathway Diversion Strategies for Production Enhancement
Gene deletion is employed to eliminate competing pathways or remove negative regulatory elements, thereby diverting metabolic flux towards this compound biosynthesis. uni-bielefeld.defrontiersin.orgdntb.gov.ua Deletion of the lycopene elongase gene crtEb, which converts lycopene to flavuxanthin, prevents the diversion of lycopene away from the this compound pathway and can lead to lycopene accumulation or serve as a basis for enhanced this compound production when combined with other modifications. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Deletion of pgi and gapA, genes involved in central metabolism, has been shown to improve this compound levels significantly in C. glutamicum. dntb.gov.uanih.gov Specifically, deletion of pgi improved this compound levels 43-fold and deletion of gapA improved them 9-fold. dntb.gov.uanih.gov
| Strain | Genes Deleted | This compound Production (Relative to WT) |
| C. glutamicum WT | - | 1 |
| C. glutamicum ΔcrtEb | crtEb | Increased lycopene / Basis for enhancement |
| C. glutamicum Δpgi | pgi | ~43 |
| C. glutamicum ΔgapA | gapA | ~9 |
| C. glutamicum ΔcrtEb ΔcrtR | crtEb, crtR | Enhanced accumulation of lycopene |
Optimization of Isoprenoid Precursor Flux
This compound biosynthesis relies on the availability of isoprenoid precursors, IPP and DMAPP, generated by the MEP pathway in C. glutamicum. frontiersin.orgnih.govuni-bielefeld.defrontiersin.orgosti.govnih.gov Optimizing the flux through the MEP pathway is crucial for increasing this compound yields. frontiersin.orgnih.govresearchgate.net Overexpression of dxs, the gene encoding the first enzyme of the MEP pathway, has been shown to improve lycopene formation, indicating its role in precursor supply for carotenoid biosynthesis. frontiersin.orgnih.govuni-bielefeld.defrontiersin.orgosti.govnih.gov Increasing IPP supply through chromosomal integration of artificial operons containing MEP pathway genes has also been explored. frontiersin.orgnih.govuni-bielefeld.deosti.govnih.gov Engineering the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle can also improve NADPH provision, which is required for this compound biosynthesis. mdpi.com
| Strain | MEP Pathway Modifications | Carotenoid Production (e.g., Lycopene or this compound) |
| C. glutamicum WT | Native MEP pathway | Baseline |
| C. glutamicum + dxs overexpression | Increased flux into MEP pathway | Improved |
| C. glutamicum + MEP operon integration | Increased IPP supply | Improved |
| C. glutamicum + PPP/TCA engineering | Improved NADPH supply | Potential for improvement |
Manipulation of Regulatory Genes for Increased Production (e.g., crtR repression)
Regulatory genes play a significant role in controlling metabolic pathways. The MarR-type regulator CrtR in C. glutamicum represses the transcription of the crt operon, which contains most of the genes for this compound biosynthesis. portlandpress.comfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net Repression or deletion of crtR can relieve this inhibitory effect, leading to increased expression of carotenogenic genes and enhanced this compound production. frontiersin.orgnih.govmdpi.comdntb.gov.uanih.govresearchgate.netfrontiersin.orgresearchgate.net Deletion of crtR in C. glutamicum wild type has been shown to enhance this compound synthesis significantly. frontiersin.org
| Strain | crtR Modification | This compound Production (Relative to WT) |
| C. glutamicum WT | Native | 1 |
| C. glutamicum ΔcrtR | Deletion | 10- to 30-fold increase |
| C. glutamicum + crtR overexpression | Overexpression | 5- to 6-fold decrease |
Advanced Genetic Engineering Approaches for this compound Production
Advanced genetic engineering techniques offer powerful tools for precise and efficient manipulation of microbial genomes to optimize this compound production. frontiersin.orguni.lu
Application of CRISPR-based Gene Editing Systems for Pathway Engineering
CRISPR-based gene editing systems, such as CRISPR interference (CRISPRi) and CRISPR/Cas9, have been applied in C. glutamicum for metabolic engineering, including the optimization of carotenoid production. frontiersin.orgmdpi.comuni.lunih.govresearchgate.netresearchgate.netwikipedia.org CRISPRi allows for targeted gene repression, which can be used to identify genes affecting this compound biosynthesis when repressed. mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.net CRISPR-based systems have been successfully utilized for gene deletion, including the simultaneous knockout of genes like crtEb and crtR to enhance lycopene accumulation by blocking branching pathways. nih.govresearchgate.netresearchgate.net These tools enable precise modifications to the carotenoid pathway and related metabolic genes. researchgate.net
Example Research Finding (Illustrative - based on snippet information):
A study utilizing CRISPRi screening in C. glutamicum identified 14 genes that impacted this compound biosynthesis when repressed. dntb.gov.uanih.gov Repression of 11 of these genes significantly decreased carotenoid biosynthesis, while repression of 3 genes was beneficial for this compound production. dntb.gov.uanih.gov Deletion of selected genes identified by CRISPRi screening, such as pgi and gapA, confirmed the observed phenotypes and led to significant improvements in this compound levels. dntb.gov.uanih.gov
| Genetic Tool | Application in this compound Engineering | Outcome |
| CRISPRi | Targeted repression of genes in central metabolism and carotenoid pathway | Identification of genes affecting this compound biosynthesis (some beneficial, some detrimental) dntb.gov.uanih.gov |
| CRISPR/Cas | Targeted gene deletion (e.g., crtEb, crtR) | Blocking of branching pathways, enhanced precursor/intermediate accumulation nih.govresearchgate.netresearchgate.net |
| CRISPR/MAD7 | Efficient gene deletion and multiplex editing | Successful deletion of genomic regions, simultaneous knockout of multiple genes researchgate.net |
Design and Implementation of Synthetic Operons
Synthetic operons are designed to co-express multiple genes involved in a metabolic pathway under the control of a single promoter, aiming to enhance the coordinated expression of biosynthetic enzymes. nih.govmdpi.com In the context of carotenoid production, including this compound, synthetic operons have been constructed and implemented in various host organisms. nih.govnih.govresearchgate.net
For instance, in Corynebacterium glutamicum, which naturally produces this compound, the carotenoid biosynthesis genes are organized in a major operon. mdpi.commdpi.com Metabolic engineering efforts have involved the design and integration of synthetic operons to manipulate the supply of isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol phosphate (MEP) pathway in this organism. mdpi.comfrontiersin.orgnih.gov
Studies have constructed synthetic operons comprising MEP pathway genes under the control of strong constitutive promoters, such as the Ptuf promoter from C. glutamicum. frontiersin.orgnih.gov These operons, like ispDFE and dxr-ispGH, have been integrated into the chromosome of C. glutamicum strains to increase the precursor supply for carotenoid biosynthesis. frontiersin.orgnih.gov The integration of such synthetic operons has been shown to improve the production of carotenoids, including the endogenous this compound and heterologously produced ones like lycopene and astaxanthin (B1665798). frontiersin.orgnih.gov
The design of synthetic operons can involve assembling genes in a polycistronic manner, where multiple genes are transcribed into a single mRNA molecule. nih.govmdpi.com Strategies like Ordered Gene Assembly in Bacillus subtilis (OGAB) have been used to assemble multiple carotenoid biosynthetic genes into synthetic operons with a desired gene order for expression in heterologous hosts like Escherichia coli. nih.gov The order of genes within a synthetic operon can influence the expression levels of the encoded proteins and subsequently affect the production of the target compound. nih.govbiorxiv.org
Fermentation Process Development for this compound Production
Optimizing fermentation conditions is crucial for improving the yield and efficiency of microbial this compound production. researchgate.netmdpi.com This involves careful consideration of cultivation conditions, medium composition, and fermentation techniques.
Cultivation Conditions and Medium Optimization Strategies
Various factors influence microbial growth and carotenoid production during fermentation, including temperature, pH, carbon and nitrogen sources, and the presence of trace elements and other additives. researchgate.netmdpi.comnih.govencyclopedia.pub
Studies on carotenoid production by microorganisms have explored the optimization of these parameters. For example, research on Deinococcus xibeiensis R13, a carotenoid-producing strain, identified optimal conditions for carotenoid yield at an initial temperature of 30 °C and pH 7.0, with fructose (B13574) and tryptone as carbon and nitrogen sources, respectively, at a specific C/N ratio, and the presence of Fe2+. nih.gov This optimization resulted in a significant increase in carotenoid yield and biomass. nih.gov
For Corynebacterium glutamicum, the natural producer of this compound, medium optimization has also been investigated. Experiments have shown that optimizing the base medium and trace metal composition can impact this compound formation and cell dry weight. frontiersin.org Specifically, the concentrations and ratio of iron and manganese have been found to be important for high cell densities. frontiersin.org
Carbon source availability significantly affects biomass and metabolite production during fermentation. encyclopedia.pub Glucose is commonly used for good biomass production, while other sources like glycerol (B35011) and xylose are also considered. encyclopedia.pub The timing and concentration of carbon source feeding in fed-batch fermentation can enhance carotenoid production. encyclopedia.pub
Optimization of fermentation conditions can lead to substantial improvements in carotenoid production. For instance, optimizing conditions for astaxanthin production in C. glutamicum through a Design of Experiment (DoE)-guided approach revealed that pH had the strongest effect on product formation. mdpi.comresearchgate.netuni-bielefeld.de An optimal pH of 8, along with specific aeration rates and initial cell density, allowed for improved astaxanthin production in batch mode, which was further enhanced in fed-batch processes. mdpi.comresearchgate.netuni-bielefeld.de
High-Cell-Density Fermentation Techniques
High-cell-density fermentation techniques aim to achieve a high concentration of microbial biomass in the culture, which can lead to increased volumetric productivity of the desired product, such as this compound. researchgate.netmdpi.com
Fed-batch fermentation is a common strategy used to achieve high cell densities by continuously or periodically feeding nutrients to the culture, preventing substrate depletion and supporting prolonged growth. encyclopedia.pubresearchgate.net This technique has been successfully applied to the production of various carotenoids in engineered microorganisms. encyclopedia.pubresearchgate.netmdpi.comoup.com
In the context of Corynebacterium glutamicum, which can grow to high cell densities, fed-batch processes have been established to enhance carotenoid production. mdpi.commdpi.comuni-bielefeld.de For example, a fed-batch process for astaxanthin production in C. glutamicum achieved high cell densities of up to 60 g CDW L-1 and significantly improved astaxanthin titers compared to batch conditions. mdpi.comuni-bielefeld.de While this example pertains to astaxanthin, the principles of high-cell-density fermentation are applicable to the production of other carotenoids like this compound in this host.
Achieving high cell density and high product content simultaneously can be challenging, as nutrient depletion phases that trigger secondary metabolite production (like carotenoids) might be less pronounced in continuously fed cultures. encyclopedia.pubmdpi.com However, optimized feeding strategies can help balance biomass growth and product accumulation. researchgate.net
Heterologous Production Systems for this compound
While Corynebacterium glutamicum is a natural producer, this compound can also be produced in heterologous host organisms by introducing the relevant biosynthetic genes. Heterologous expression involves transferring genes from a this compound-producing organism into a different host, enabling the host to synthesize the compound. asm.orgresearchgate.net
Studies have explored the heterologous expression of carotenoid biosynthetic pathways in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. mdpi.comasm.orgnih.govoup.com Although much of the research on heterologous carotenoid production has focused on C40 carotenoids like lycopene, β-carotene, and astaxanthin, the principles and techniques are applicable to the production of C50 carotenoids like this compound. mdpi.comasm.orgnih.govoup.com
Functional complementation of carotenoid pathway enzymes from different microbial sources in a heterologous host like E. coli has been used to diversify carotenoid production. asm.org This involves combining genes from different organisms to create synthetic expression modules. asm.org The efficiency and product profile of heterologous carotenoid production can be influenced by the source of the genes and their expression levels in the host. mdpi.comasm.org
While specific detailed research findings on the heterologous production of this compound in non-Corynebacterium hosts were not extensively found in the search results, the success in producing other C40 and C50 carotenoids heterologously suggests the feasibility of this approach for this compound. Corynebacterium glutamicum itself has been engineered for the heterologous production of C40 carotenoids like β-carotene and zeaxanthin. nih.gov
The design of synthetic gene clusters or operons containing the necessary genes for this compound biosynthesis is a key aspect of establishing heterologous production systems. nih.govmdpi.com These constructs need to be optimized for expression and function within the chosen host organism.
Analytical Methodologies in Decaprenoxanthin Research
Extraction Techniques for Microbial Decaprenoxanthin
The extraction of this compound from microbial cells is a critical initial step, and the efficiency of this process can be influenced by factors such as the polarity of the carotenoid, moisture content of the biomass, and the nature of the cell wall. csic.estandfonline.com As a xanthophyll, this compound is commonly extracted using polar solvents. csic.es
Common approaches involve disrupting the bacterial cell wall to release intracellular carotenoids, followed by solubilization in organic solvents. Methods for cell disruption or permeabilization include physical techniques like freeze-drying, ball-milling, high-pressure homogenization, sonication, and maceration with a mortar and pestle, particularly for Gram-positive bacteria with thicker cell walls. tandfonline.comnih.gov Chemical methods like saponification can also be employed, especially when carotenoids are bound to fatty acids in bacterial membranes, which can interfere with identification. csic.estandfonline.com Saponification helps to hydrolyze triglycerides and release esterified carotenoids. researchgate.netnih.gov
Solvent extraction is typically performed using polar organic solvents or mixtures. Examples include methanol (B129727), acetone, ethanol (B145695), and ethyl acetate (B1210297), often used in various combinations and ratios. csic.estandfonline.comnih.govfrontiersin.orgnih.govmdpi.com For instance, a methanol:acetone mixture (7:3) has been used for extracting carotenoids from Corynebacterium glutamicum at 60°C with vortexing. frontiersin.org Another study utilized a methanol:acetone mixture (1:1) with sonication for extraction from Erythrobacter citreus. csic.es Ethanol, particularly at a concentration of 90%, has shown high extraction efficiency for astaxanthin (B1665798) (another carotenoid) from Corynebacterium glutamicum. nih.gov The choice of solvent and extraction conditions is often optimized based on the specific microbial source and the target carotenoid. csic.estandfonline.com
Non-conventional extraction techniques are also being explored for improved efficiency and environmental friendliness. Pressurized Liquid Extraction (PLE) using solvents like ethanol at high temperatures and pressures has been reported for extracting carotenoids from bacteria. tandfonline.com While Ultrasound-Assisted Extraction (UAE) is also used, its efficiency can be lower, potentially due to the need for lower temperatures to prevent carotenoid degradation. tandfonline.com
Chromatographic Separation and Detection for this compound Analysis
Chromatographic techniques are essential for separating this compound from other cellular components and potentially co-eluting carotenoids and their variants. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors are widely used for this purpose. csic.esnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a standard method for the analysis and quantification of this compound. It allows for the separation of this compound and its derivatives, such as monoglucosides and diglucosides, based on their differential interactions with the stationary and mobile phases. researchgate.netresearchgate.netresearchgate.net
Common stationary phases for carotenoid separation by HPLC include C18 and C30 columns. csic.esfrontiersin.orgnih.govmdpi.comresearchgate.net C30 columns are often preferred for their ability to separate carotenoid isomers. csic.es Mobile phases typically consist of mixtures of organic solvents like methanol, methyl tert-butyl ether (MTBE), and ethyl acetate, used in isocratic or gradient elution modes. frontiersin.orgnih.gov
Detection of this compound in HPLC is commonly achieved using UV-Visible (UV-Vis) or Diode Array Detectors (DAD), which monitor the absorbance of the eluent at specific wavelengths. frontiersin.orgnih.govmdpi.comresearchgate.net this compound exhibits characteristic absorption maxima in the UV-Vis range, typically around 415, 440, and 470 nm, which aids in its identification and quantification. nih.govresearchgate.netscialert.net Quantification is often performed by measuring the absorbance at a specific wavelength, such as 470 nm, and comparing it to a standard curve, sometimes using a related carotenoid like β-carotene as a standard due to the lack of readily available this compound standards. frontiersin.orgnih.gov
HPLC analysis has been used to study the carotenoid profiles of various bacteria producing this compound, including Corynebacterium glutamicum and Arthrobacter species. csic.esnih.govmdpi.comresearchgate.netresearchgate.net It can differentiate this compound from its glucosylated forms and other carotenoid intermediates. researchgate.netresearchgate.netresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) in Carotenoid Profiling
UHPLC offers advantages over conventional HPLC, including faster analysis times and improved resolution, making it suitable for comprehensive carotenoid profiling. csic.esnih.govslu.se UHPLC systems are often coupled with DAD and Mass Spectrometry (MS) detectors for simultaneous detection and structural information. nih.govucc.ie
In the context of this compound research, UHPLC-DAD-MS and UHPLC-DAD-MS/MS have been employed to analyze carotenoid profiles in complex matrices like smear-ripened cheeses, where this compound is produced by bacteria. researchgate.netnih.govucc.ie These hyphenated techniques allow for the tentative identification of this compound and its variants based on retention time, UV-Vis spectra, and mass spectral data. researchgate.netucc.ie
Studies using UHPLC have identified this compound and its presumed esters in cheese rind extracts. researchgate.netnih.gov The technique provides UV-Vis spectra characteristic of C50 carotenoids and precursor and product ions in MS analysis, aiding in their identification even in the absence of authentic standards. researchgate.netnih.gov
Spectroscopic Characterization and Structural Elucidation of this compound and Its Variants
Spectroscopic methods play a crucial role in confirming the identity and elucidating the structure of this compound and its related compounds. UV-Visible absorption spectroscopy and Mass Spectrometry (MS), including tandem MS (MS/MS), are commonly used techniques. tandfonline.comresearchgate.netresearchgate.netslu.seiupac.org Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, although it typically requires larger sample quantities. tandfonline.comscialert.netresearchgate.net
UV-Visible Absorption Spectroscopy for Identification
UV-Visible absorption spectroscopy is a fundamental tool for the initial identification of carotenoids due to their characteristic light absorption properties resulting from the conjugated double bond system. researchgate.netiupac.org this compound, with its extensive system of conjugated double bonds, exhibits distinct absorption maxima in the visible region of the spectrum. nih.govresearchgate.netscialert.net
The typical UV-Vis absorption spectrum of this compound shows maxima around 415, 440, and 470 nm in organic solvents. nih.govresearchgate.netscialert.net These spectral characteristics are indicative of a C50 carotenoid with a specific chromophore structure and are used as a primary criterion for its identification during chromatographic analysis using DAD or UV-Vis detectors. nih.govresearchgate.net Variants like this compound diglucoside also exhibit similar absorption maxima, albeit potentially with slight shifts. scialert.net
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fingerprinting
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its identity and elucidating the structure of its variants. tandfonline.comresearchgate.netnih.govslu.seiupac.org MS can be coupled with chromatographic techniques like HPLC and UHPLC (HPLC-MS, UHPLC-MS) for online analysis. csic.esnih.govscienceasia.org
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for carotenoids in LC-MS. nih.govucc.ie Positive ion mode is frequently employed, yielding protonated molecules ([M+H]+). tandfonline.comnih.govuni.lu
For this compound, a molecular ion at m/z 704.6 corresponding to the empirical formula C50H72O2 has been observed in positive ion FAB-MS. tandfonline.com In LC-MS analysis, a precursor ion with m/z of 705.5 [M+H]+ is consistent with this compound. nih.govuni.lu
Tandem mass spectrometry (MS/MS) provides fragmentation data by isolating the parent ion and subjecting it to further fragmentation. The resulting product ion spectrum serves as a molecular fingerprint that can be used for structural confirmation and the identification of specific functional groups or structural features. csic.esresearchgate.netnih.goviupac.orgscienceasia.org Characteristic fragmentation patterns can arise from the loss of specific moieties, such as water or toluene. nih.gov For instance, a major product ion at m/z 564.4 (M - 140.2) observed for this compound has been interpreted as cleavage of the substituted cyclohexene (B86901) ring due to a retro-Diels-Alder reaction. tandfonline.com Fragment ions such as m/z 595.4 [M+H-18-92]+ and m/z 473.1 [M+H-92-140]+ are consistent with losses of water and toluene, respectively. nih.gov
MS/MS is particularly useful for analyzing this compound variants, such as glucosides and esters, by providing fragmentation patterns that reveal the presence and nature of the attached sugar or fatty acid moieties. researchgate.netscialert.netnih.gov Publicly accessible databases containing tandem mass spectrometry data, such as GNPS, can also aid in the structural exploration of microbial natural products like this compound. scienceasia.org
While MS provides information on mass and fragmentation, NMR spectroscopy (e.g., 1H-NMR and 13C-NMR) offers detailed insights into the connectivity of atoms within the molecule, allowing for complete structural elucidation. tandfonline.comscialert.netresearchgate.net The 13C-NMR spectrum of this compound, showing 25 signals, clearly indicates its symmetrical structure. tandfonline.com
Compound Table
| Compound Name | PubChem CID |
| This compound | 6443309 |
| Lycopene (B16060) | 446925 |
| β-carotene | 5280489 |
| Astaxanthin | 5281227 |
| Zeaxanthin | 5280444 |
| Sarcinaxanthin (B1680773) | 10211920 |
| This compound monoglucoside | Not available on PubChem |
| This compound diglucoside | 102303870 |
| Flavuxanthin | Not available on PubChem |
| Nonaprene | Not available on PubChem |
| Sarcinene | Not available on PubChem |
| Nonaflavuxanthin | Not available on PubChem |
| Echinenone | 5281222 |
| β-cryptoxanthin | 5281223 |
| α-carotene | 4369157 |
| Bacterioruberin (B1237277) | 10930540 |
| C.p.450 | Not available on PubChem |
| Okadaxanthin | Not available on PubChem |
Data Tables
Based on the search results, here are some examples of data that could be presented in tables, focusing on analytical parameters and findings.
Table 1: Examples of Extraction Conditions for Microbial Carotenoids
| Microbial Source | Solvent Mixture | Temperature (°C) | Additional Treatment | Reference |
| Corynebacterium glutamicum | Methanol:Acetone (7:3) | 60 | Vortexing | frontiersin.org |
| Erythrobacter citreus | Methanol:Acetone (1:1) | Not specified | Sonication | csic.es |
| Corynebacterium glutamicum | 90% Ethanol | 60 | Not specified | nih.gov |
| Arthrobacter arilaitensis | Methanol | Not specified | UAE | tandfonline.com |
Table 2: Examples of HPLC Conditions for this compound Analysis
| Column Type | Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| ProntoSIL 200-5 C30 | Methanol / Methanol:MTBE:Ethyl Acetate (5:4:1) | Gradient | Not specified | 470 | frontiersin.org |
| ProntoSIL 200-5 C30 | Methanol/MTBE/Ethyl Acetate (5:4:1) | Isocratic | 1.4 | 450, 470 | nih.gov |
| Nucleosil C18 | Not specified | Not specified | Not specified | 418, 440, 470 | researchgate.net |
| LiChrospher 100 RP18 | Methanol / Methanol:Water (9:1) | Not specified | Not specified | Not specified | mdpi.com |
Table 3: Examples of UV-Vis Absorption Maxima for this compound and Variants
| Compound | Absorption Maxima (nm) | Solvent/Context | Reference |
| This compound | 415, 440, 470 | HPLC eluent | nih.govresearchgate.net |
| This compound | 418, 440, 470 | HPLC eluent | scialert.net |
| This compound | 414, 438, 468 | Methanol extract | biorxiv.org |
| This compound diglucoside | 418, 440, 470 | Not specified | scialert.net |
Table 4: Examples of Mass Spectrometry Data for this compound
| Ion Type | m/z | Interpretation/Comment | Reference |
| Molecular Ion | 704.6 | Corresponding to C50H72O2 (FAB-MS) | tandfonline.com |
| Protonated Ion | 705.5 | [M+H]+ (LC-MS) | nih.govuni.lu |
| Product Ion | 564.4 | M - 140.2 (Retro-Diels-Alder) | tandfonline.com |
| Product Ions | 595.4, 473.1 | [M+H-18-92]+, [M+H-92-140]+ (MS/MS) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique essential for the detailed structural elucidation of carotenoids, including this compound researchgate.netresearchgate.net. NMR provides reproducible and detailed structural information, although its sensitivity is relatively low, meaning it generally profiles only major constituents scienceasia.org. Both 1H and 13C NMR spectra are utilized for structure determination tandfonline.comresearchgate.net.
For symmetrical carotenoids like this compound, the 13C-NMR spectrum showing 25 signals clearly indicates its symmetrical structure tandfonline.com. HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations are used to assign the positions of groups, such as the 4-hydroxy-3-methyl-2-butenyl group attached to C-2 tandfonline.comresearchgate.net. NMR data has been successfully used to confirm the identity of this compound and its derivatives, such as this compound diglucoside and this compound monoglucosides scialert.netasm.org.
NMR spectra are typically recorded using solvents like CDCl3 with internal references such as trimethylsilyl (B98337) (TMS) nih.gov. The olefinic region of carotenoid NMR spectra, corresponding to the conjugated double bonds, is long, and the NMR spectra of the end-groups are independent of each other researchgate.net.
Quantitative Determination Methods for this compound Content
Quantitative determination of this compound content in biological samples is commonly achieved using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for determining carotenoid profiles in bacteria, including quantification nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. HPLC allows for the separation of carotenoids based on their structural differences and interaction with the stationary and mobile phases researchgate.net.
HPLC analysis of this compound typically involves extracting carotenoids from cell pellets using solvent mixtures like methanol:acetone (7:3) frontiersin.orgnih.govmdpi.com. The extracts are then centrifuged, and the supernatant is used for HPLC analysis frontiersin.orgnih.govmdpi.com. Quantification is often performed by measuring absorbance at specific wavelengths, such as 470 nm for this compound, using a diode array detector (DAD) for UV/visible (Vis) spectrum recording frontiersin.orgnih.govmdpi.com. Concentrations are calculated using a standard curve frontiersin.orgnih.gov. Due to the potential lack of appropriate this compound standards, quantification is sometimes calculated based on a β-carotene standard and reported as β-carotene equivalents frontiersin.orgnih.govmdpi.com.
Different HPLC column systems and mobile phases are employed for separation. For instance, a column system consisting of a precolumn (e.g., MultoHigh 100 RP18-5) and a main column (e.g., ProntoSIL 200-5 C30) has been used frontiersin.orgnih.gov. Gradient elution with mobile phases like methanol and a mixture of methanol/methyl tert-butyl ether/ethyl acetate is common frontiersin.orgnih.gov. Reverse phase HPLC with C18 columns is also utilized, with varying solvent gradients scialert.net.
Spectrophotometry is another method used for the quantitative determination of total carotenoid content, including this compound. This involves measuring the absorbance of extracted pigments at specific wavelengths corresponding to the absorption maxima of this compound, which are typically around 413 nm, 437 nm, and 467 nm f1000research.com. Spectrophotometric measurements can be performed using instruments like UV/Vis spectrophotometers scialert.netfrontiersin.orgmdpi.comf1000research.com. For measuring bacterial growth, which can be related to carotenoid production, turbidity of cultures is often measured spectrophotometrically at 600 nm scialert.netfrontiersin.orgmdpi.com.
The purity of isolated or synthesized this compound can be assessed using UV/visible spectrophotometry, HPLC analysis, or mass spectrometry google.com.
Here is a summary of quantitative determination methods:
| Method | Principle | Typical Wavelengths (nm) | Applications |
| HPLC | Separation based on polarity and interaction | 470 (for this compound) | Quantification in extracts, purity assessment |
| Spectrophotometry | Measurement of light absorbance | 413, 437, 467 | Total carotenoid content, purity assessment |
Emerging Themes and Future Perspectives in Decaprenoxanthin Research
Exploration of Untapped Microbial Diversity for Novel Decaprenoxanthin Producers and Pathways
The search for new sources of this compound and related C50 carotenoids is a significant area of future research. While Corynebacterium glutamicum is a well-studied natural producer, investigations into other microbial species, particularly those from diverse and extreme environments, may reveal novel producers with potentially higher yields or variations in the this compound biosynthesis pathway. csic.esscirp.orgresearchgate.net
Studies have already identified this compound and its glucosylated derivatives in Arthrobacter strains isolated from sources like smear-ripened cheeses and Antarctic environments. csic.esoup.com Research into bacteria from areas with high natural radioactivity has also identified carotenoid-producing isolates, including those potentially producing C50 carotenoids. researchgate.net Exploring marine microbial collections represents another avenue for discovering novel pigment producers. ntnu.no
This exploration involves isolating pigmented strains from various ecological niches, followed by taxonomic identification using techniques like 16S rRNA gene sequencing and detailed carotenoid analysis using methods such as HPLC-PDA and HPLC-PDA-APCI-MS. csic.es Such efforts can uncover not only new producers but also potentially novel enzymes or pathway variations involved in this compound synthesis, contributing to a broader understanding of carotenoid metabolism in microorganisms.
Advanced Systems Biology and Synthetic Biology Approaches for Comprehensive Pathway Elucidation and Engineering
Significant progress has been made in elucidating the this compound biosynthetic pathway in Corynebacterium glutamicum. nih.govresearchgate.net This pathway involves the synthesis of the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway, followed by a series of enzymatic reactions to form the C50 backbone and the characteristic epsilon rings. frontiersin.orgmdpi.comuni-bielefeld.denih.gov Key enzymes include geranylgeranyl pyrophosphate synthase (CrtE), phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) elongase (CrtEb), and the C50 epsilon-cyclase (CrtYef). nih.gov
Future research will increasingly leverage advanced systems biology and synthetic biology tools to gain a more comprehensive understanding of the this compound pathway and to engineer microorganisms for enhanced production or the synthesis of novel derivatives. Systems biology approaches, including '-omics' technologies (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the cellular processes influencing this compound production, identifying bottlenecks and regulatory points. mdpi.com
Synthetic biology offers powerful tools for manipulating and optimizing the biosynthetic pathway. This includes:
Pathway Optimization: This involves optimizing the expression levels of the genes in the this compound biosynthetic cluster (crtE-cg0722-crtBIYeYfEb) and potentially introducing or modifying enzymes to improve flux through the pathway. nih.govresearchgate.net
Heterologous Expression: Introducing the this compound biosynthetic pathway genes into heterologous hosts like Escherichia coli or Saccharomyces cerevisiae allows for the production of this compound in organisms that are easier to culture and engineer. nih.govmdpi.commdpi.comoup.com This also facilitates the creation of hybrid pathways by combining genes from different organisms to potentially yield novel carotenoids. ntnu.nonih.gov
CRISPR-based Tools: CRISPR/Cas systems are being explored for precise genome editing in this compound producers like C. glutamicum to modify metabolic pathways and regulatory elements. mdpi.comoup.comresearchgate.net CRISPR interference (CRISPRi) libraries can be used for high-throughput screening to identify gene targets that influence this compound biosynthesis. mdpi.com
These approaches enable rational design and construction of microbial cell factories for efficient and sustainable this compound production. uni-bielefeld.debohrium.com
Structural and Mechanistic Enzymology of this compound Biosynthetic Enzymes
A deeper understanding of the enzymes involved in this compound biosynthesis at a structural and mechanistic level is crucial for rational pathway engineering and the design of novel enzymes. While the genes encoding the key enzymes have been identified, detailed structural and mechanistic studies are still emerging. nih.gov
Future research in this area will focus on:
Protein Structure Determination: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structures of this compound biosynthetic enzymes, such as the C50 epsilon-cyclase (CrtYef) and lycopene elongase (CrtEb). nih.gov Understanding the protein structure can provide insights into substrate binding, catalytic mechanisms, and interactions with other proteins.
Enzyme Mechanism Elucidation: Investigating the detailed step-by-step chemical reactions catalyzed by each enzyme, identifying key catalytic residues and cofactors. This can involve site-directed mutagenesis, kinetic studies, and spectroscopic techniques.
Understanding Enzyme Specificity and Regulation: Studying how these enzymes specifically recognize their substrates and how their activity is regulated within the cell, potentially through interactions with other proteins or metabolites. For instance, the transcriptional repressor CrtR in C. glutamicum regulates carotenoid biosynthesis in response to geranylgeranyl pyrophosphate (GGPP) levels. researchgate.net
Directed Evolution and Enzyme Engineering: Using knowledge of enzyme structure and mechanism to engineer enzymes with altered specificity, improved efficiency, or novel catalytic activities for the synthesis of this compound derivatives or other valuable carotenoids. nih.gov
Detailed enzymological studies can provide the fundamental knowledge required for targeted manipulation of the this compound pathway for biotechnological purposes.
Broader Biological Implications of this compound Beyond Its Producers
Beyond its role as a protective pigment in the producing microorganisms, the broader biological implications of this compound are an area of increasing interest. While research on the pharmaceutical potential of C50 carotenoids is not yet extensive, their strong antioxidant properties suggest potential applications. nih.govresearcher.life
Future research could explore:
Antioxidant and Photoprotective Properties: Further in-depth studies on the mechanisms by which this compound acts as an antioxidant and protects against photo-oxidative damage. This could involve in vitro and in vivo studies to quantify its radical scavenging activity and its efficacy in protecting cells and tissues from UV radiation and other oxidative stressors. uni-bielefeld.deresearcher.life
Potential as Research Tools: this compound and its derivatives could potentially serve as research tools in various biological studies. For example, their distinct spectroscopic properties could be utilized as natural reporters or probes in cellular imaging or biochemical assays.
Applications in Defined Biological Models: Investigating the effects of this compound in various biological models, such as cell cultures or model organisms, to understand its interactions with biological systems and explore potential applications in areas like cosmetics (as a UV-A absorbing pigment) or as a supplement. uni-bielefeld.de
Exploring Glycosylated Derivatives: C. glutamicum naturally produces glucosylated forms of this compound. nih.govnih.gov Further research into the biological activities and potential applications of these glycosides is warranted, as glycosylation can affect properties like solubility and bioavailability. uni.lulipidmaps.org
While the focus has historically been on the producing organisms and biosynthesis, future research is poised to uncover novel roles and applications for this compound in a wider biological context.
Q & A
What experimental methodologies are recommended for quantifying decaprenoxanthin in bacterial strains, and how can reproducibility be ensured?
Basic Research Focus : this compound quantification typically involves spectrophotometric analysis after extraction using organic solvents (e.g., acetone/methanol mixtures). For reproducibility, biological and technical replicates are critical. For example, Corynebacterium glutamicum studies used three biological replicates, each with three technical replicates, to account for variability in carotenoid extraction .
Advanced Consideration : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) provides higher specificity for distinguishing this compound from structurally similar carotenoids. Method validation should include spike-and-recovery experiments to assess extraction efficiency under varying conditions (e.g., light exposure, pH) .
How do genetic modifications in Corynebacterium glutamicum strains influence this compound biosynthesis, and how can conflicting data be resolved?
Basic Research Focus : Deletion of regulatory genes like crtR (a transcriptional repressor) increases this compound production. Wild-type (WT) strains produce 0.24 mg/g CDW, while crtR-deletion strains (e.g., WT ΔcrtR) yield 0.81 mg/g CDW .
Advanced Consideration : CRISPRi-mediated repression of σ factors (e.g., sigB) or metabolic regulators (e.g., SugR) can either enhance or suppress this compound synthesis, depending on strain background and growth conditions. Conflicting data may arise from differences in promoter strength in plasmid-based systems (e.g., pVWEx1) or carbon source availability. Resolving contradictions requires transcriptomic profiling under standardized culture conditions .
What environmental factors significantly affect this compound production, and how should these be controlled in experimental designs?
Basic Research Focus : Light exposure and heavy metal stress (e.g., cadmium) modulate this compound yields. For instance, C. glutamicum Clip185 shows light-regulated production, while cadmium-tolerant strains exhibit prolonged growth phases (up to 45 days in Cd-containing media) .
Advanced Consideration : Multi-factorial experiments (e.g., response surface methodology) are needed to optimize interactions between light intensity, temperature, and nutrient availability. For metal-stress studies, ICP-MS validation of intracellular metal accumulation is essential to distinguish stress-induced carotenogenesis from general growth inhibition .
How can metabolic engineering strategies improve this compound titers without compromising bacterial viability?
Basic Research Focus : Overexpression of the crt operon (e.g., via plasmid pVWEx1) enhances precursor flux. For example, WT (pVWEx1) strains produce 1.25 mg/g CDW compared to 0.24 mg/g CDW in unmodified WT .
Advanced Consideration : Dynamic pathway regulation using inducible promoters (e.g., Ptac) or riboswitches can decouple growth phase from production phase. Modular cloning systems (e.g., Golden Gate assembly) enable rapid testing of combinatorial gene expression strategies in C. glutamicum .
What statistical approaches are appropriate for analyzing this compound production data, particularly when biological variability is high?
Basic Research Focus : Standard deviation (SD) and coefficient of variation (CV) should be reported for all replicates. For instance, MB001ΔcrtR (pVWEx1) shows a CV of 17% (4.07 ± 0.69 mg/g CDW), indicating moderate variability .
Advanced Consideration : Mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are recommended for multi-strain comparisons. Bootstrapping methods can mitigate skewed distributions in small sample sizes .
How can contradictory findings about this compound’s role in oxidative stress tolerance be reconciled?
Basic Research Focus : Some studies link this compound to reactive oxygen species (ROS) scavenging, while others attribute stress tolerance to unrelated mechanisms (e.g., efflux pumps). Control experiments using carotenoid-deficient mutants are critical .
Advanced Consideration : Transcriptomic or proteomic profiling under oxidative stress (e.g., H2O2 exposure) can identify this compound-specific regulons. Fluorescent ROS probes (e.g., DCFH-DA) provide quantitative correlations between carotenoid levels and oxidative damage .
What omics-based approaches are most effective for elucidating this compound biosynthesis pathways?
Advanced Research Focus : Genome-scale metabolic models (GEMs) of C. glutamicum can predict flux bottlenecks in the methylerythritol phosphate (MEP) pathway. CRISPRi-library screens combined with RNA-seq data (e.g., repression of sigB or sigR) reveal regulatory nodes impacting isoprenoid precursor availability .
How can researchers ensure methodological transparency when publishing this compound-related studies?
Basic Requirement : Detailed protocols for carotenoid extraction, spectrophotometric calibration, and strain construction must be included. For example, specify acetone:methanol ratios (e.g., 7:3 v/v) and centrifugation parameters .
Advanced Requirement : Raw datasets (e.g., absorbance spectra, growth curves) and code for statistical analyses should be deposited in public repositories (e.g., Zenodo). Follow FAIR data principles to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
